molecular formula C9H21Cl2N3O B2922000 2-(1,4-Diazepan-1-yl)-N,N-dimethylacetamide dihydrochloride CAS No. 1044707-00-7

2-(1,4-Diazepan-1-yl)-N,N-dimethylacetamide dihydrochloride

Cat. No. B2922000
CAS RN: 1044707-00-7
M. Wt: 258.19
InChI Key: AAHNKXZKCWODJY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “2-(1,4-diazepan-1-yl)-N-ethylacetamide dihydrochloride” is 1S/C9H19N3O.2ClH/c1-2-11-9(13)8-12-6-3-4-10-5-7-12;;/h10H,2-8H2,1H3,(H,11,13);2*1H . For “2-(1,4-diazepan-1-yl)-N-methylacetamide dihydrochloride”, the InChI code is 1S/C8H17N3O.2ClH/c1-9-8(12)7-11-5-2-3-10-4-6-11;;/h10H,2-7H2,1H3,(H,9,12);2*1H . These codes provide a textual representation of the molecular structure.


Physical And Chemical Properties Analysis

The physical form of similar compounds “2-(1,4-diazepan-1-yl)-N-ethylacetamide dihydrochloride” and “2-(1,4-diazepan-1-yl)-N-methylacetamide dihydrochloride” is powder . They should be stored at room temperature .

Scientific Research Applications

Biocatalysis

The compound has been utilized in biocatalytic processes for the synthesis of chiral 1,4-diazepanes. This is particularly significant in the development of asymmetric reductive amination reactions catalyzed by imine reductases. Such biocatalytic methods offer an environmentally friendly alternative to traditional chemical synthesis, avoiding heavy metals and halogenated solvents .

Pharmaceutical Synthesis

In pharmaceutical research, this compound serves as a key intermediate in the synthesis of structurally complex drugs. For instance, it’s used in the production of Suvorexant , a medication prescribed for the treatment of primary insomnia. The compound’s role in forming chiral seven-membered nitrogen heterocycles is crucial due to their wide application in natural products and pharmaceuticals .

Enantioselective Synthesis

The compound is instrumental in achieving high enantioselectivity in the synthesis of certain pharmaceuticals. It has been used to create ®- and (S)-enantiomers of 5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, which are important for producing medications with specific desired biological activities .

Analytical Chemistry

“2-(1,4-Diazepan-1-yl)-N,N-dimethylacetamide dihydrochloride” can be used as a reference standard in analytical chemistry to ensure the accuracy and calibration of analytical instruments, particularly in pharmaceutical testing .

Proteomics Research

The compound finds use in proteomics research as a specialty product. Its role in the study of protein expression, structure, and function is pivotal, especially when analyzing protein interactions and dynamics within a biological system .

Safety and Hazards

For “2-(1,4-diazepan-1-yl)-N-ethylacetamide dihydrochloride”, the safety information includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(1,4-diazepan-1-yl)-N,N-dimethylacetamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.2ClH/c1-11(2)9(13)8-12-6-3-4-10-5-7-12;;/h10H,3-8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHNKXZKCWODJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1CCCNCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,4-Diazepan-1-yl)-N,N-dimethylacetamide dihydrochloride

Synthesis routes and methods

Procedure details

prepared from [1,4]diazepane-1-carboxylic acid tert-butyl ester, chloroacetylchloride and dimethylamine in an analogous manner as described in example 15.
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